Tigogenin
Overview
Description
(25R)-5alpha-Spirostan-3beta-ol is a natural product found in Asparagus gobicus, Yucca valida, and other organisms with data available.
Mechanism of Action
Target of Action
Tigogenin is a steroidal sapogenin . It has been found to increase the proliferation rate of, as well as mRNA levels of genes encoding the osteoblastic differentiation markers Cbfa1, collagen type I, and osteocalcin in mouse bone marrow stromal cells (BMSCs) .
Mode of Action
This compound interacts with its targets to exert its biological effects. For instance, this compound derivatives bearing saccharide chains showed greatly enhanced antitumor activities in several cancer cell lines . The configuration of glycosidic bonds was found to be important for cytotoxicity . .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block the cell cycle . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for understanding its bioavailability. An in silico ADME study was performed to predict the pharmacokinetic profile of synthesized this compound compounds . .
Result of Action
This compound has been found to have significant antiproliferative effects on different types of cancer cells . It induces apoptosis, which is caspase-3 dependent, with a fall of mitochondrial membrane potential, nuclear localization of apoptosis-inducing factor (AIF), and poly (ADP-ribose) polymerase cleavage . This compound also induces p53 activation and cell cycle arrest in the different cell lines studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a bacterial strain isolated from the soil in a karst area of Guilin, China, was used for the biotransformation of steroidal saponins in sisal to this compound . This suggests that environmental factors such as temperature, pH, and substrate concentration can influence the production and action of this compound .
Biochemical Analysis
Biochemical Properties
Tigogenin interacts with various biomolecules in biochemical reactions. It is a precursor in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .
Cellular Effects
This compound has shown significant antiproliferative effects on different types of cancer cells . It has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block cell cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit uric acid re-absorption via URAT1, a protein involved in regulating uric acid levels in the body . Additionally, it has been shown to promote the expression of ABCG2, a transporter protein that plays a role in the efflux of various molecules across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a study found that under optimized conditions of temperature (30°C), pH (6), time (5 days), and substrate concentration (5 mg/mL), a maximum this compound yield of 26.7 mg/g was achieved .
Metabolic Pathways
This compound is involved in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .
Biological Activity
Tigogenin, a steroid sapogenin derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anti-tumor, immunomodulatory, and hypolipidemic effects, supported by data tables and relevant research findings.
Chemical Structure and Sources
This compound is a member of the spirostane class of steroid sapogenins. It is primarily extracted from plants such as Agave species and Dioscorea species. Its chemical structure contributes to its biological activity, influencing interactions with various biological targets.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of this compound and its derivatives. A notable investigation synthesized several this compound derivatives and evaluated their antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PC-3 (prostate cancer) cells.
Research Findings
- This compound Derivatives : Among the synthesized compounds, a derivative known as 2c (l-serine derivative of this compound) exhibited significant anti-cancer activity with an IC50 value of 1.5 μM against MCF-7 cells. This compound induced apoptosis via caspase-3/7 activation .
- Mechanism of Action : The study indicated that certain derivatives could modulate cytokine expression in immune cells, enhancing anti-inflammatory responses while inhibiting pro-inflammatory cytokines like IL-1 and TNF-α .
Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
---|---|---|---|
2c | 1.5 | MCF-7 | Apoptosis induction via caspase activation |
4c | - | THP-1 cells | Anti-inflammatory cytokine expression |
Immunomodulatory Effects
This compound has been shown to possess immunomodulatory properties, which are crucial for its therapeutic potential in inflammatory diseases. Studies have reported that certain this compound derivatives can enhance the expression of anti-inflammatory cytokines while suppressing pro-inflammatory markers.
Case Study: Cytokine Modulation
In a study examining the immunomodulatory effects of this compound derivatives:
- Compounds 4c and 16a were found to significantly stimulate IL-10 expression in THP-1 cells after lipopolysaccharide (LPS) stimulation, indicating a shift towards an anti-inflammatory profile .
Hypolipidemic Activity
This compound's impact on lipid metabolism has also been investigated. Research indicates that it may help lower plasma lipid levels, contributing to cardiovascular health.
Study Overview
A clinical study evaluated the effects of this compound on hyperlipidemic patients:
- Treatment Protocol : Patients received dietary supplements containing fenugreek extracts rich in this compound.
- Results : Statistically significant reductions in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) were observed after two months of treatment.
Parameter | Day 0 (mg/dl) | Day 60 (mg/dl) | Difference (mg/dl) | P-value |
---|---|---|---|---|
Total Cholesterol | 271.87 ± 1.04 | 255.77 ± 2.77 | 16.10 | <0.001 |
Triglycerides | 216.09 ± 2.43 | 196.08 ± 2.45 | 20.01 | <0.001 |
LDL Cholesterol | 179.65 ± 2.87 | 162.06 ± 2.51 | 17.59 | <0.001 |
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1, 470-01-9, 470-03-1, 126-19-2 | |
Record name | Tigogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarsasapogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tigogenin?
A1: this compound has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Mass Spectrometry (MS) [, ] to elucidate the structure of this compound.
Q3: How is this compound typically quantified in plant material or extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), is frequently used for quantifying this compound [, , ]. Other methods include Gas Chromatography with Flame Ionization Detection (GC-FID) [] and Thin Layer Chromatography (TLC) [, , , ].
Q4: What are the primary natural sources of this compound?
A4: this compound is found in various plant species, with Agave [, , , , ], Yucca [, ], Fenugreek [, , ], and Chlorophytum [, ] being notable examples.
Q5: What methods are typically employed for extracting this compound from plant material?
A5: Extraction commonly involves methods like heating reflux extraction with sulfuric acid [] and soxhlet extraction []. Different extraction techniques have been compared, with some showing superior yields depending on the plant source and specific protocol [, , ].
Q6: How is this compound biosynthesized in plants?
A6: While the exact biosynthetic pathway in every plant species may differ, research suggests that this compound biosynthesis starts from cholesterol, involving a C-26 oxygenation step. Studies with Digitalis lanata indicate this step likely does not require a C-24 or C-25 double bond intermediate [].
Q7: What happens to this compound in the body?
A7: Research on sheep suggests that ingested this compound can be metabolized into glucuronide conjugates, which are then excreted in bile []. This process may involve isomerization and conjugation reactions.
Q8: What are the potential pharmacological activities of this compound?
A8: Studies have explored various potential activities of this compound, including:
- Anti-inflammatory and Analgesic: Studies in mice models show potential for reducing inflammation and pain [].
- Hypoglycemic: this compound demonstrates blood glucose-lowering effects in diabetic animal models [].
- Anticancer: Some studies suggest this compound and its derivatives may have anticancer activity against liver cancer cells and human osteosarcoma cells [, ].
- Antifungal: this compound saponins exhibit potent antifungal activity against various Candida species and Cryptococcus neoformans, including fluconazole-resistant strains [].
- Cholesterol-Lowering: this compound derivatives, particularly its cellobioside conjugates, show promise in inhibiting cholesterol absorption, leading to reduced plasma cholesterol levels in animal models [, ].
Q9: How does this compound exert its cholesterol-lowering effect?
A9: Research suggests that this compound cellobioside (tiqueside) inhibits cholesterol absorption in the intestines without affecting bile acid metabolism []. This leads to a cascade of metabolic changes, including increased hepatic LDL receptor levels and HMG-CoA reductase activity, ultimately reducing plasma cholesterol, particularly non-HDL cholesterol [].
Q10: How does this compound affect visfatin levels?
A10: Research on 3T3-L1 adipocytes demonstrates that macrostemonoside A, a this compound saponin, promotes visfatin expression at the transcriptional level [, ]. This effect appears to be mediated by the p38 MAPK signaling pathway, potentially contributing to its anti-diabetic properties [, ].
Q11: What is known about the toxicity and safety profile of this compound?
A11: While some studies suggest a relatively low acute toxicity for this compound [], comprehensive toxicity studies are limited. More research is needed to fully understand the potential long-term effects and safety profile of this compound in humans.
Q12: Are there any specific drug delivery or formulation strategies being explored for this compound?
A12: While the provided research papers do not delve into specific drug delivery approaches for this compound, its incorporation into liposomes has been investigated. Research indicates that replacing cholesterol with diosgenin, a structurally similar sapogenin, in phosphatidylcholine liposomes can alter their sensitivity to certain saponins []. This finding suggests potential applications for targeted drug delivery or controlled release formulations.
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